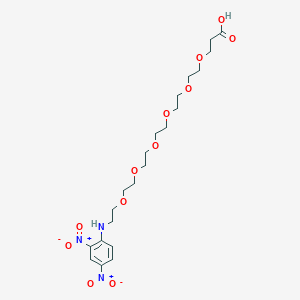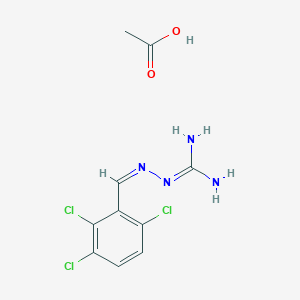
DNP-PEG6-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNP-PEG6-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Formulation and Stability
- Polyethylene glycol (PEG) is utilized in the formulation of lipid nanoparticles (LNPs) containing siRNA or mRNA, enhancing their stability and allowing for efficient drug delivery. PEGylated nanoparticles demonstrate physical stability with bioactive drugs over extended periods (Viger‐Gravel et al., 2018).
- PEGylation of nanoparticles, such as gold nanoparticles (GNPs), improves their colloidal stability, crucial for applications in bioassays and cancer diagnostics (Gao et al., 2012).
Intracellular Trafficking and Uptake
- PEGylated DNA nanoparticles exhibit controlled intracellular trafficking, bypassing degradative endolysosomal pathways and accumulating rapidly in the perinuclear region of cells (Kim et al., 2012).
- The surface modification of nanoparticles with PEG enhances their intracellular uptake, as evidenced in studies using diatomite-based nanoparticles for drug delivery in cancer cells (Terracciano et al., 2015).
Enhancing Drug Delivery Efficiency
- The use of PEGylated nanoparticles for hepatic drug delivery has shown promising results, targeting liver macrophages without causing in vivo toxicity, making them viable for clinical applications (Foerster et al., 2015).
- PEGylation also improves the efficiency of gold nanoparticles in drug delivery systems, enhancing the osteogenic differentiation of stem cells, thus showing potential in tissue engineering and bone regeneration applications (Nah et al., 2019).
Bioconjugation and Targeted Imaging
- The conjugation of PEGylated nanoparticles with specific ligands facilitates targeted imaging and therapy in cancer treatment, as observed in the use of upconversion nanoparticles for multi-functional targeted cancer cell imaging (Wang et al., 2011).
Overcoming Biological Barriers
- PEGylated nanoparticles have been shown to effectively overcome biological barriers, such as the cystic fibrosis mucus barrier, improving the delivery of siRNA to the lungs for treatment of severe lung diseases (Conte et al., 2022).
Eigenschaften
Produktname |
DNP-PEG6-acid |
|---|---|
Molekularformel |
C21H33N3O12 |
Molekulargewicht |
519.5 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H33N3O12/c25-21(26)3-5-31-7-9-33-11-13-35-15-16-36-14-12-34-10-8-32-6-4-22-19-2-1-18(23(27)28)17-20(19)24(29)30/h1-2,17,22H,3-16H2,(H,25,26) |
InChI-Schlüssel |
FMDPKJAIISHYKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DNP-PEG6-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)

![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)
